molecular formula C12H18BNO3 B1520622 (4-(1-Morpholinoethyl)phenyl)boronic acid CAS No. 1226814-83-0

(4-(1-Morpholinoethyl)phenyl)boronic acid

Cat. No. B1520622
M. Wt: 235.09 g/mol
InChI Key: DFTTWASDXFJMSP-UHFFFAOYSA-N
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Description

The compound “(4-(1-Morpholinoethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are commonly used in organic synthesis and are generally stable and easy to handle .


Molecular Structure Analysis

The molecular formula of “(4-(1-Morpholinoethyl)phenyl)boronic acid” is C12H18BNO3 . The compound contains a boron atom bonded to two hydroxyl groups and a phenyl group that is further substituted with a morpholinoethyl group .


Chemical Reactions Analysis

Boronic acids are known to participate in various types of chemical reactions. They can act as Lewis acids, forming adducts with Lewis bases. They are also involved in metal-catalyzed cross-coupling reactions . Specific reactions involving “(4-(1-Morpholinoethyl)phenyl)boronic acid” are not provided in the search results.

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

In addition, boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . This includes the exploration of novel chemistries using boron to fuel emergent sciences . The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .

Safety And Hazards

Boronic acids, including “(4-(1-Morpholinoethyl)phenyl)boronic acid”, can pose health risks. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Proper safety measures should be taken when handling these compounds, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

[4-(1-morpholin-4-ylethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16/h2-5,10,15-16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTTWASDXFJMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-Morpholinoethyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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